3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
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Overview
Description
3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that features a piperazine ring, a benzazepine core, and multiple functional groups
Preparation Methods
The synthesis of 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves several steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.
Aza-Michael addition: The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions to form the desired piperazine derivatives.
Chemical Reactions Analysis
3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a ligand for alpha1-adrenergic receptors, which are targets for treating conditions like hypertension and cardiac arrhythmias.
Cancer Research: Some derivatives of piperazine compounds have shown promising results in inhibiting cancer cell growth.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as a ligand, binding to these receptors and modulating their activity.
Comparison with Similar Compounds
Similar compounds include:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also target alpha1-adrenergic receptors and have shown similar pharmacological profiles.
Trazodone: An arylpiperazine-based compound used as an antidepressant and anxiolytic.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
The uniqueness of 3-{2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one lies in its specific structural features and its potential for targeted therapeutic applications.
Properties
Molecular Formula |
C26H31N3O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
3-[2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C26H31N3O4/c1-18-5-6-22(19(2)13-18)27-9-11-28(12-10-27)26(31)17-29-8-7-20-14-23(32-3)24(33-4)15-21(20)16-25(29)30/h5-8,13-15H,9-12,16-17H2,1-4H3 |
InChI Key |
GQBOLAPTGFIAIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC)C |
Origin of Product |
United States |
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